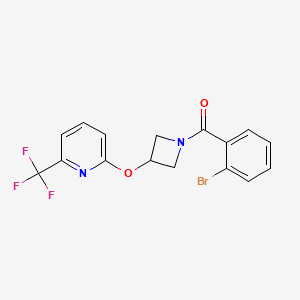
(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H12BrF3N2O2 and a molecular weight of 401.183. It is related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, which are related to the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives, like the compound , is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are typically characterized by the replacement of hydrogen with fluorine to develop compounds with unique biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Agrochemicals
The trifluoromethylpyridine group has been widely used in the development of agrochemicals due to its unique physicochemical properties. It contributes to the protection of crops from pests, and derivatives of this group have been incorporated into more than 20 new agrochemicals . The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them effective in pest control.
Pharmaceutical Industry
Several pharmaceutical products contain the trifluoromethylpyridine moiety. This structural motif is present in FDA-approved drugs that have been used for various diseases and disorders. The trifluoromethyl group’s influence on the pharmacokinetics and pharmacodynamics of these drugs makes them potent therapeutic agents .
Veterinary Medicine
In addition to human pharmaceuticals, the trifluoromethylpyridine derivatives are also utilized in veterinary medicine. Their efficacy in treating diseases in animals has led to the approval of veterinary products containing this group .
CNS-Penetrant Na v 1.7 Blockers
The compound has potential applications in the development of selective central nervous system (CNS)-penetrant Na v 1.7 blockers. These blockers are important for creating oral medications with good drug-like properties and safety profiles for treating pain .
Organic Synthesis Intermediates
The trifluoromethyl group-containing compounds serve as key intermediates in organic synthesis. They are used to synthesize various complex molecules, including those with applications in medicinal chemistry .
作用機序
Target of Action
Similar compounds have been found to target voltage-gated sodium channels, specificallyNav1.7 and Nav1.8 , which play a crucial role in the transmission of pain signals .
Biochemical Pathways
The compound likely affects the pain signaling pathway by blocking Nav1.7 and Nav1.8 channels . This blockade can inhibit the transmission of pain signals, leading to potential analgesic effects.
Pharmacokinetics
Similar compounds have been designed to beCNS-penetrant and have oral activity , suggesting good bioavailability .
Result of Action
The result of the compound’s action would likely be a reduction in pain perception, given its potential role as a Nav1.7 and Nav1.8 blocker . By inhibiting these channels, the compound could prevent the transmission of pain signals, leading to analgesic effects.
特性
IUPAC Name |
(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLILKTEJWXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)
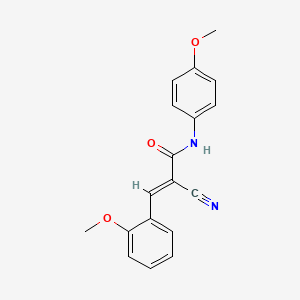
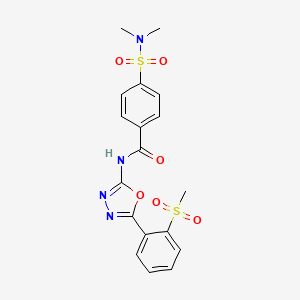
![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)
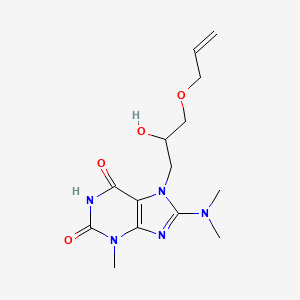
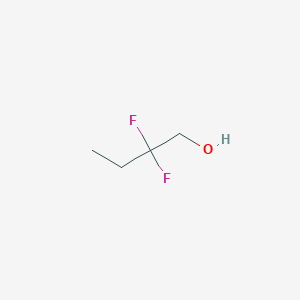

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)
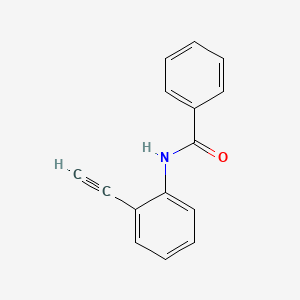
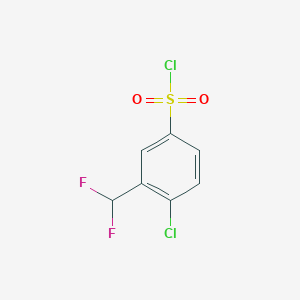
![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)
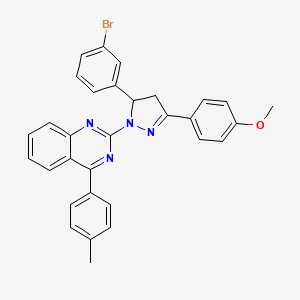
![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875437.png)